1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid
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Overview
Description
“1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid” is a laboratory chemical . It is a derivative of acetylsalicylic acid (ASA) where a hydrogen atom on the benzene ring has been replaced by a trifluoromethyl group . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .
Molecular Structure Analysis
The molecular formula of “1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid” is C7H9F3O2 . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .
Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . An intermediate in pharmaceutical terms is a substance produced during the steps of processing a drug that must undergo further synthesis before it becomes an end product.
Organic Synthesis
Trifluoroacetic acid, a related compound, has been widely used in organic synthesis as a solvent, catalyst, and reagent . Many chemical transformations should be done with the aid of trifluoroacetic acid, including rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations .
Solvent for Atom Transfer Radical Cyclization Reactions
Trifluoroacetic acid can act as a solvent for atom transfer radical cyclization reactions . This is a type of reaction where a radical is transferred from one atom to another, leading to the formation of a cyclic compound.
Solvent for Polymers and Polymer Processes
Trifluoroacetic acid can also be used as a solvent in the processing of polymers . This can help in the formation of polymer structures and in the processing of polymer-based materials.
C–F Bond Activation in a CF3 Group
Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Trifluoroalkylations
Trifluoroacetic acid can facilitate a wide variety of chemical transformations, including trifluoroalkylations . This is a type of reaction where a trifluoroalkyl group is introduced into a molecule, which can significantly alter the molecule’s properties.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .
properties
IUPAC Name |
1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-2H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUTULIFFMGNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-3-cyclopentene-1-carboxylic acid |
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